molecular formula C13H18N4 B4022752 N-(1H-imidazol-2-ylmethyl)-N-methyl-1-pyridin-2-ylpropan-1-amine

N-(1H-imidazol-2-ylmethyl)-N-methyl-1-pyridin-2-ylpropan-1-amine

Cat. No.: B4022752
M. Wt: 230.31 g/mol
InChI Key: DCWVSHDKJACGDJ-UHFFFAOYSA-N
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Description

N-(1H-imidazol-2-ylmethyl)-N-methyl-1-pyridin-2-ylpropan-1-amine is a complex organic compound that features both imidazole and pyridine rings. These heterocyclic structures are known for their significant roles in various biochemical and pharmaceutical applications. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in synthetic chemistry and medicinal research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-imidazol-2-ylmethyl)-N-methyl-1-pyridin-2-ylpropan-1-amine typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the imidazole ring, facilitating the nucleophilic attack .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium or nickel, can also enhance the efficiency of the synthesis. The reaction parameters, including temperature, pressure, and solvent choice, are carefully controlled to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(1H-imidazol-2-ylmethyl)-N-methyl-1-pyridin-2-ylpropan-1-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as alkyl, acyl, or aryl groups, onto the imidazole or pyridine rings .

Mechanism of Action

The mechanism of action of N-(1H-imidazol-2-ylmethyl)-N-methyl-1-pyridin-2-ylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The pyridine ring can participate in π-π stacking interactions with aromatic amino acids in protein binding sites, enhancing the compound’s binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1H-imidazol-2-ylmethyl)-N-methyl-1-pyridin-2-ylpropan-1-amine is unique due to its combination of both imidazole and pyridine rings, which allows it to participate in a broader range of chemical reactions and biological interactions compared to compounds containing only one of these rings .

Properties

IUPAC Name

N-(1H-imidazol-2-ylmethyl)-N-methyl-1-pyridin-2-ylpropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4/c1-3-12(11-6-4-5-7-14-11)17(2)10-13-15-8-9-16-13/h4-9,12H,3,10H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCWVSHDKJACGDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=N1)N(C)CC2=NC=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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